molecular formula C10H18O6 B1388105 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid CAS No. 886362-90-9

3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid

Cat. No. B1388105
M. Wt: 234.25 g/mol
InChI Key: KEGUKRRJONEXNN-UHFFFAOYSA-N
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Description

3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid, also known as 3-EOPO, is a carboxylic acid that has been studied in various scientific fields. It is a derivative of propionic acid, with an ethoxy group and an oxopropoxy group attached to the third carbon atom. This compound has attracted attention due to its unique chemical and physical properties, as well as its potential applications in various areas.

Scientific research applications

Synthesis and Chemical Reactions

  • A study by Tanaka et al. (1996) discussed the synthesis of ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, showcasing a reaction pathway involving [3-(ethoxycarbonyl)-2-ethoxy-2-propenylidene]triphenylphosphoranes. This illustrates the compound's utility in complex organic syntheses (Tanaka et al., 1996).

Atmospheric and Environmental Studies

  • Research by Aranda et al. (2021) on the atmospheric degradation of similar compounds (3-ethoxy-1-propanol) provides insights into the environmental impact and reactivity of ethers, including those related to 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid (Aranda et al., 2021).

Polymer Science and Materials Chemistry

  • A 2009 study by Hua et al. focused on the synthesis of amphiphilic phosphorus-containing polymers, using compounds similar to 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid. This highlights its potential applications in creating new materials with unique properties (Hua et al., 2009).

Biochemistry and Pharmacology

  • Deussen et al. (2003) described a biocatalytic approach for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from a racemic ethylester. This process is relevant for synthesizing building blocks of pharmaceuticals, showcasing the biomedical applications of related compounds (Deussen et al., 2003).

properties

IUPAC Name

3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-2-16-10(13)4-6-15-8-7-14-5-3-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGUKRRJONEXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654196
Record name 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid

CAS RN

886362-90-9
Record name 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-90-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Golkowski, JL Brigham, BGK Perera, GE Romano… - researchgate.net
HeLa cells were grown in custom DMEM SILAC medium (Caisson Labs, North Logan, UT) containing either “heavy” 13C6 15N4 Arginine (Cambridge Isotope Labs, Andover MA) and …
Number of citations: 2 www.researchgate.net
JL Brigham - 2013 - digital.lib.washington.edu
The intracellular environment is complex, with thousands of different proteins alongside many other types of molecules. Such complexity makes the study of individual proteins very …
Number of citations: 0 digital.lib.washington.edu

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